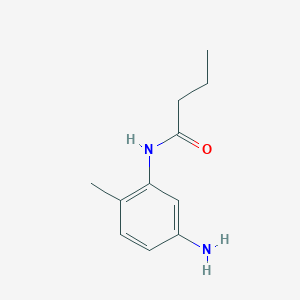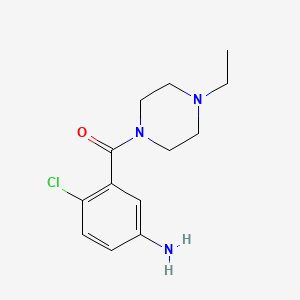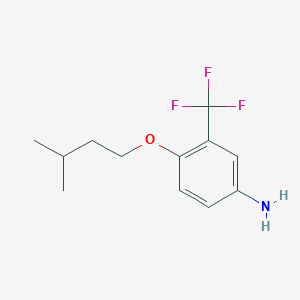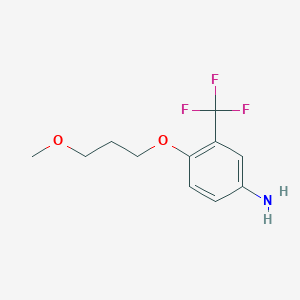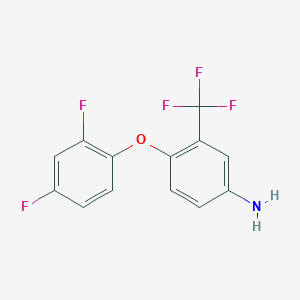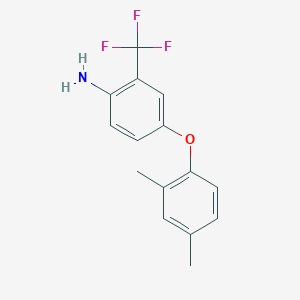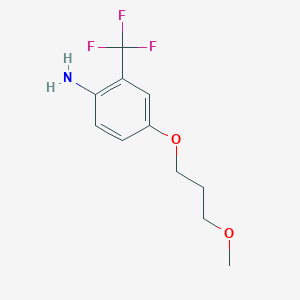
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (MPA) is an important organic compound that has a wide variety of applications in scientific research and lab experiments. MPA is a versatile compound that has been used in a number of research areas, including biochemical and physiological studies. It is also used in the synthesis of organic compounds and as a reagent in organic reactions.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Pharmaceutical Development
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring both methoxypropoxy and trifluoromethyl groups, makes it a versatile building block for designing drugs with improved pharmacokinetic properties, such as enhanced bioavailability and metabolic stability. Researchers are exploring its potential in developing new treatments for conditions like cancer, cardiovascular diseases, and neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential use in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower doses. This can lead to the development of more efficient and environmentally friendly crop protection agents .
Material Science
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is also being studied for its applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can improve the thermal stability, chemical resistance, and mechanical properties of the resulting materials. These enhanced materials have potential applications in various industries, including automotive, aerospace, and electronics .
Organic Synthesis
In the field of organic synthesis, this compound serves as a key intermediate for the preparation of complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable tool for synthetic chemists. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLXNGVALULDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




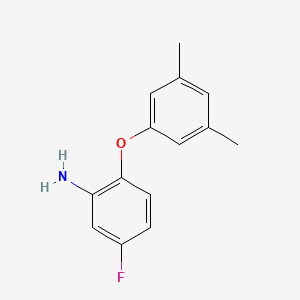
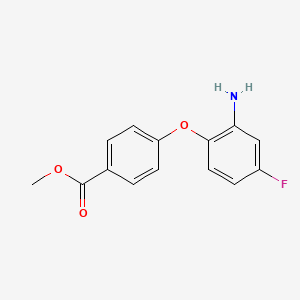
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
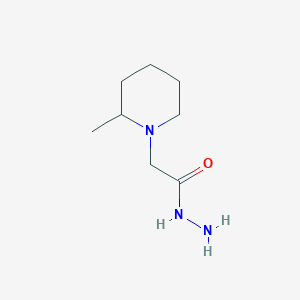
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
